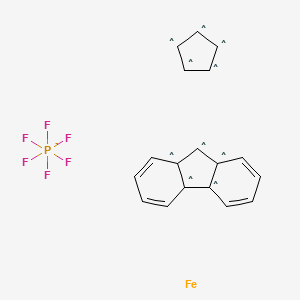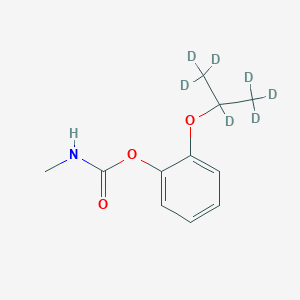
Propoxur-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The chemical formula for This compound is C11D7H8NO3 , with a molecular weight of 216.28 g/mol.
Propoxur-d7: is a stable isotope-labeled derivative of . It belongs to the carbamate class of pesticides.
This compound: is used as a reference substance for drug impurities and reagents in research.
準備方法
Synthetic Routes: The synthesis of involves the isotopic labeling of with deuterium (D) at specific positions.
Reaction Conditions: Deuterium exchange reactions are typically carried out using deuterated reagents or deuterium gas under specific conditions.
Industrial Production: While is not produced industrially, it serves as a valuable analytical standard for research purposes.
化学反応の分析
Reactions: can undergo various chemical reactions, including hydrolysis, esterification, and carbamate formation.
Common Reagents and Conditions: Deuterated reagents, such as deuterated acids or bases, are used for labeling. Hydrolysis occurs under acidic or alkaline conditions.
Major Products: The primary product is , where deuterium replaces the hydrogen atoms in the original molecule.
科学的研究の応用
Chemistry: Used as an internal standard in pesticide residue analysis by mass spectrometry.
Biology: Investigated for its effects on cholinesterase enzymes and neurotoxicity.
Medicine: Studied for its potential therapeutic applications, including insecticidal and acaricidal properties.
Industry: Used in quality control and method development for pesticide analysis.
作用機序
Targets: inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Pathways: By inhibiting AChE, it disrupts the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxicity.
類似化合物との比較
Similar Compounds: Other carbamate pesticides, such as , , and , share structural similarities with .
Uniqueness: stands out due to its deuterium labeling, which allows precise quantification and differentiation from non-labeled compounds.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i1D3,2D3,8D |
InChIキー |
ISRUGXGCCGIOQO-UNAVHCQLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1OC(=O)NC |
正規SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


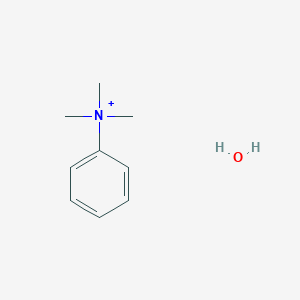
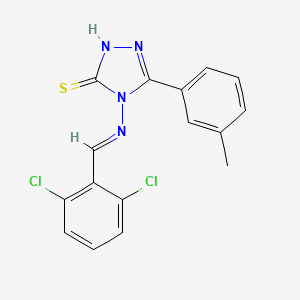




![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)
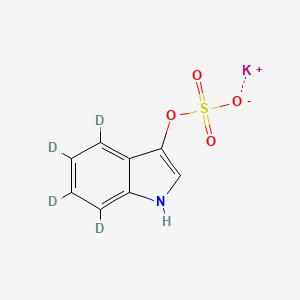
![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)

